2-Phenylbut-3-enamide
Description
2-Phenylbut-3-enamide is an organic compound characterized by a phenyl group at the second carbon and an unsaturated enamide moiety (a conjugated amide with a double bond at position 3). The enamide group in such compounds often confers reactivity useful in pharmaceutical synthesis or metabolic modulation .
Properties
IUPAC Name |
2-phenylbut-3-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOMWJQYAHJMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of 2-Phenylbut-3-enamide and Related Compounds
Key Comparisons
- Reactivity and Stability: The enamide group in 2-phenylbut-3-enamide likely enhances conjugation and stability compared to 3-oxo-2-phenylbutanamide, which contains a ketone susceptible to nucleophilic attack. Teriflunomide’s cyano and hydroxy substituents further increase polarity and metabolic resistance, critical for its pharmacological activity . The phenyl group at C2 in all three compounds contributes to lipophilicity, influencing bioavailability and binding affinity in biological systems.
- Synthetic Utility: 3-oxo-2-phenylbutanamide is a documented precursor in illicit amphetamine production due to its ketone group enabling reductive amination . In contrast, 2-phenylbut-3-enamide’s enamide structure may favor cycloaddition or polymerization reactions, though experimental confirmation is lacking. Teriflunomide’s trifluoromethylphenyl substituent and hydroxy-cyano motif are optimized for inhibiting dihydroorotate dehydrogenase (DHODH), a target in autoimmune therapies .
- The absence of electron-withdrawing groups (e.g., cyano) in 2-phenylbut-3-enamide likely reduces its enzyme-binding efficacy .
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